

# Keth-seq vs. SHAPE-MaP: A Comparative Guide to RNA Structure Probing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *N3-kethoxal*

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For researchers, scientists, and drug development professionals navigating the landscape of RNA structure analysis, choosing the optimal probing methodology is paramount. This guide provides a comprehensive comparison of two prominent techniques: Keth-seq and SHAPE-MaP, offering insights into their respective principles, experimental workflows, and performance based on available data.

At the heart of understanding RNA function lies the intricate architecture of its secondary and tertiary structures. Keth-seq and SHAPE-MaP are powerful high-throughput methods that provide nucleotide-resolution information about RNA structure, both *in vitro* and within the complex environment of a living cell. While both aim to elucidate the structural landscape of RNA, they employ distinct chemical probes and detection strategies, leading to differences in their specificity, readout, and applicability.

## At a Glance: Keth-seq vs. SHAPE-MaP

Feature	Keth-seq	SHAPE-MaP
Probing Reagent	N3-kethoxal	Electrophilic acylating agents (e.g., 1M7, NMIA, NAI)
Target Nucleotide	Single-stranded Guanine (G)	Flexible nucleotides (all four bases: A, U, G, C)
Modification Site	N1 and N2 positions of guanine	2'-hydroxyl group of the ribose sugar
Detection Method	Reverse transcription stops	Mutational profiling (read-through with misincorporation)
Primary Readout	Truncated cDNA fragments	Mutations in the cDNA sequence
Specificity	Specific to single-stranded guanines	Broadly targets flexible, unpaired nucleotides
In Vivo Application	Yes	Yes
Key Advantage	High specificity for guanines, useful for probing G-quadruplexes	Probes all four nucleotides, providing a more comprehensive view of single-stranded regions

## Delving Deeper: Principles and Performance

### Keth-seq: Targeting Guanine in Single-Stranded Regions

Keth-seq utilizes the chemical probe **N3-kethoxal**, which selectively reacts with the N1 and N2 positions of guanine bases that are not engaged in Watson-Crick base pairing.<sup>[1]</sup> This modification creates a bulky adduct on the guanine base, which effectively stalls the reverse transcriptase enzyme during cDNA synthesis. The resulting truncated cDNA fragments are then sequenced, and the positions of the stops reveal the locations of accessible guanine residues. A key feature of Keth-seq is the reversibility of the kethoxal modification, allowing for control experiments.<sup>[1]</sup>

One of the notable strengths of Keth-seq is its high specificity for guanine, which makes it a valuable tool for studying specific RNA structural motifs rich in this nucleotide, such as G-quadruplexes (rG4s).[\[1\]](#)

### SHAPE-MaP: A Broader View of RNA Flexibility

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer extension and Mutational profiling) employs a class of electrophilic reagents, such as 1M7, NMIA, or NAI, that acylate the 2'-hydroxyl group of the ribose sugar.[\[2\]](#)[\[3\]](#)[\[4\]](#) This modification occurs preferentially at conformationally flexible nucleotides, which are typically found in single-stranded regions or dynamic helical junctions.

Unlike the reverse transcription stops induced by Keth-seq adducts, the 2'-O-adducts in SHAPE-MaP are read through by a modified reverse transcriptase. This read-through, however, is not always faithful, and the enzyme often misincorporates a nucleotide opposite the modified base.[\[2\]](#) These induced mutations are then identified by high-throughput sequencing, providing a "mutational profile" that reflects the flexibility of each nucleotide in the RNA. A significant advantage of SHAPE-MaP is its ability to probe the structure of all four nucleotides, offering a more complete picture of single-stranded regions throughout the transcriptome.[\[2\]](#)

## Quantitative Performance Comparison

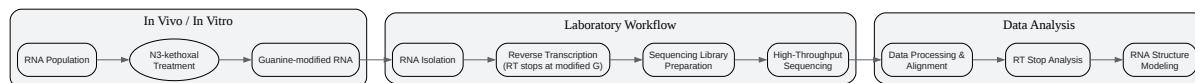
Direct quantitative comparisons between Keth-seq and SHAPE-MaP are limited in the literature. However, a study comparing Keth-seq to icSHAPE (a related SHAPE-based method) on the well-structured 18S ribosomal RNA provides valuable insights. The accuracy of these methods in predicting the known secondary structure was evaluated using the Area Under the Curve (AUC) of a Receiver Operating Characteristic (ROC) plot.

Performance Metric	Keth-seq	icSHAPE (as a proxy for SHAPE-MaP)	Reference
AUC for 18S rRNA structure prediction	0.81	0.71	<a href="#">[1]</a>

This data suggests that for the specific case of the 18S rRNA, Keth-seq demonstrated a higher accuracy in recapitulating the known structure compared to icSHAPE.[1] It is important to note that performance can vary depending on the specific RNA and the biological context.

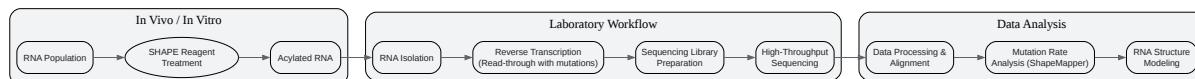
## Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for Keth-seq and SHAPE-MaP.



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Keth-seq Experimental Workflow



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SHAPE-MaP Experimental Workflow

## Detailed Experimental Protocols

### Keth-seq Protocol

The following is a generalized protocol for Keth-seq, based on published methods.[1]

- RNA Preparation:

- For in vitro experiments, the RNA of interest is transcribed and purified.
- For in vivo experiments, cells are cultured to the desired density.
- **N3-kethoxal** Probing:
  - In vitro: Purified RNA is refolded in an appropriate buffer and then treated with **N3-kethoxal**.
  - In vivo: **N3-kethoxal** is added directly to the cell culture medium and incubated for a short period.
- RNA Isolation: Total RNA is extracted from the cells or the in vitro reaction using a standard RNA purification method. It is crucial to perform DNase treatment to remove any contaminating genomic DNA.
- Reverse Transcription:
  - Primer annealing is performed using either random hexamers or gene-specific primers.
  - Reverse transcription is carried out using a reverse transcriptase. The enzyme will stall at the sites of **N3-kethoxal** adducts on guanine bases.
- Library Preparation and Sequencing:
  - The resulting cDNA fragments are purified.
  - Sequencing adapters are ligated to the cDNA fragments.
  - The library is amplified by PCR and then subjected to high-throughput sequencing.
- Data Analysis:
  - Sequencing reads are aligned to a reference transcriptome.
  - The 5' ends of the reads, which correspond to the reverse transcription stop sites, are mapped.

- The frequency of stops at each guanine residue is calculated and normalized to generate a reactivity profile.
- This profile is then used as a constraint in RNA secondary structure prediction software.

## SHAPE-MaP Protocol

The following is a generalized protocol for SHAPE-MaP, based on published methods.[\[2\]](#)[\[3\]](#)

- RNA Preparation:
  - In vitro: The RNA of interest is transcribed and purified.
  - In vivo: Cells are grown to the desired confluence.
- SHAPE Reagent Probing:
  - In vitro: The purified RNA is folded in a suitable buffer and then treated with a SHAPE reagent (e.g., 1M7). A no-reagent (DMSO) control is also prepared.
  - In vivo: The SHAPE reagent is added to the cell culture medium and incubated for a brief period. A no-reagent control is processed in parallel.
- RNA Isolation: Total RNA is isolated from the cells or the in vitro reaction. Rigorous DNase treatment is essential.
- Mutational Profiling Reverse Transcription:
  - Primers (random or gene-specific) are annealed to the RNA.
  - Reverse transcription is performed using a modified protocol that includes MnCl<sub>2</sub>, which promotes the reverse transcriptase to read through the SHAPE adducts and introduce mutations.
- Library Preparation and Sequencing:
  - The synthesized cDNA is used as a template for second-strand synthesis or PCR amplification.

- Sequencing libraries are constructed and subjected to high-throughput sequencing.
- Data Analysis:
  - Sequencing reads are aligned to a reference genome or transcriptome.
  - The frequency of mutations at each nucleotide position is calculated for both the SHAPE-treated and control samples.
  - The background mutation rate (from the no-reagent control) is subtracted from the SHAPE-induced mutation rate.
  - The resulting reactivity profile is normalized and used as constraints for RNA secondary structure modeling using software like ShapeMapper.<sup>[2]</sup>

## Conclusion: Choosing the Right Tool for the Job

Both Keth-seq and SHAPE-MaP are powerful and versatile techniques for elucidating RNA structure at high resolution. The choice between them will largely depend on the specific research question and the nature of the RNA being studied.

- Keth-seq is the method of choice when the primary interest lies in the accessibility of guanine residues or in the study of G-rich motifs like G-quadruplexes. Its high specificity can be a significant advantage in these contexts.
- SHAPE-MaP offers a more comprehensive view of RNA structure by probing the flexibility of all four nucleotides. This makes it a more general tool for transcriptome-wide structure mapping and for identifying single-stranded regions that may be involved in protein binding or other interactions.

As RNA structure probing technologies continue to evolve, the integration of data from multiple complementary methods, including Keth-seq and SHAPE-MaP, will likely provide the most complete and accurate picture of the dynamic and functionally critical world of the RNA structurome.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)